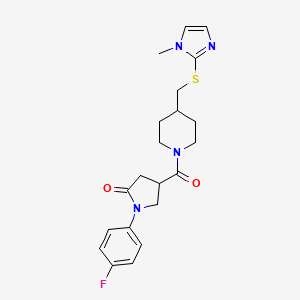

![molecular formula C23H16FNO3 B2881626 2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923156-98-3](/img/structure/B2881626.png)

2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

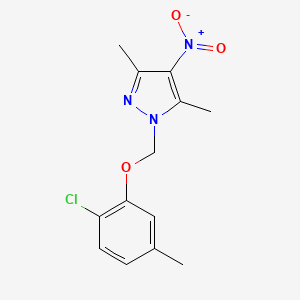

2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of chromenone derivatives and has been synthesized using various methods.

Applications De Recherche Scientifique

Molecular Imaging and Diagnostic Applications

Fluorinated benzamide derivatives have shown promise in the development of imaging agents for various diseases. For instance, a study on serotonin 1A receptors in Alzheimer's disease patients utilized a fluorinated benzamide derivative for positron emission tomography (PET) imaging, highlighting its potential in diagnosing and studying neurological conditions (Kepe et al., 2006). Another example is the synthesis and evaluation of fluorine-containing benzamide analogs for imaging the sigma-2 receptor status of solid tumors, indicating the role of such compounds in cancer diagnostics (Tu et al., 2007).

Antimicrobial and Antipathogenic Activity

Research has also uncovered the antimicrobial potential of fluorinated benzamides and chromene derivatives. A study on fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) demonstrated significant activity against fungi and Gram-positive microorganisms (Carmellino et al., 1994). Another investigation into the antimicrobial activities of novel urea/thiourea derivatives related to chromene showed promising results against bacterial and fungal strains, suggesting similar applications for 2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (Mannam et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The inhibition of enzymes like histone deacetylases (HDAC) and cholinesterases has been a target for therapeutic applications, including cancer and neurodegenerative diseases. For example, a synthetic benzamide derivative, MS-27-275, showed marked in vivo antitumor activity, acting through HDAC inhibition (Saito et al., 1999). This suggests potential research directions for fluorinated benzamides in therapeutic development.

Synthetic Chemistry and Material Science

Fluorinated benzamides serve as precursors in the synthesis of complex molecules and materials. The study on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating their promise as antimicrobial analogs, underscores the synthetic utility of these compounds (Desai et al., 2013).

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to definitively state which biochemical pathways are affected. Given the compound’s structure, it may interact with pathways involving similar compounds or related biochemical processes .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .

Propriétés

IUPAC Name |

2-fluoro-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO3/c1-14-6-2-3-7-16(14)22-13-20(26)18-12-15(10-11-21(18)28-22)25-23(27)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKAXDKHAPEWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2881544.png)

![3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2881549.png)

![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)

![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2881560.png)

![(2S)-2-[3-(difluoromethyl)phenyl]propan-1-ol](/img/structure/B2881563.png)

![3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2881565.png)

![5-fluoro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2881566.png)